molecular formula C14H17N3O3S B2617260 N-(2-methoxypyrimidin-5-yl)-2,4,5-trimethylbenzene-1-sulfonamide CAS No. 1787974-78-0

N-(2-methoxypyrimidin-5-yl)-2,4,5-trimethylbenzene-1-sulfonamide

Cat. No.: B2617260
CAS No.: 1787974-78-0
M. Wt: 307.37
InChI Key: ZWPWDAHEYBEEQI-UHFFFAOYSA-N
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Description

N-(2-methoxypyrimidin-5-yl)-2,4,5-trimethylbenzene-1-sulfonamide is a chemical compound with a unique structure that combines a pyrimidine ring with a sulfonamide group. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Its structure allows for various chemical reactions, making it a valuable tool for researchers exploring new pathways and mechanisms.

Scientific Research Applications

Endothelin Receptor Antagonism

N-(2-methoxypyrimidin-5-yl)-2,4,5-trimethylbenzenesulfonamide and its derivatives have been explored for their potential in pharmacology, particularly as endothelin receptor antagonists. One study characterized a novel selective endothelin ET(A) receptor antagonist, highlighting its potent inhibitory activity against endothelin-1-induced vasoconstriction and its high oral efficacy in vivo, suggesting its utility in managing conditions related to endothelin-mediated pathologies (Yuyama et al., 2003).

Photodynamic Therapy Applications

Compounds with benzenesulfonamide derivatives, including structures related to N-(2-methoxypyrimidin-5-yl)-2,4,5-trimethylbenzenesulfonamide, have shown promising applications in photodynamic therapy (PDT) for cancer treatment. A study on zinc phthalocyanine substituted with benzenesulfonamide units reported good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for Type II photosensitizers in PDT (Pişkin, Canpolat, & Öztürk, 2020).

Cerebral Vasospasm Prevention

Another research avenue for N-(2-methoxypyrimidin-5-yl)-2,4,5-trimethylbenzenesulfonamide derivatives is in the prevention of cerebral vasospasm, particularly after subarachnoid hemorrhage. Oral administration of endothelin receptor antagonists has been found effective in reducing the magnitude of cerebral artery constriction, suggesting their potential in mitigating vasospasm-related complications (Zuccarello et al., 1996).

Corrosion Inhibition

Derivatives of N-(2-methoxypyrimidin-5-yl)-2,4,5-trimethylbenzenesulfonamide have also been studied for their corrosion inhibition properties. Research involving quantum chemical calculations and molecular dynamics simulations demonstrated that certain derivatives can effectively inhibit the corrosion of iron, providing insights into their potential industrial applications in protecting metallic structures (Kaya et al., 2016).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which this compound is used. For example, some sulfonamides are used as antibiotics, where they inhibit the synthesis of folic acid in bacteria .

Safety and Hazards

The safety and hazards of this compound would depend on its specific properties. As with all chemicals, it should be handled with appropriate safety precautions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxypyrimidin-5-yl)-2,4,5-trimethylbenzene-1-sulfonamide typically involves multiple steps. One common method includes the reaction of 2-methoxypyrimidine with 2,4,5-trimethylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to facilitate the reaction. The product is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, continuous flow reactors can be used to optimize reaction conditions and increase yield. Additionally, the use of automated systems for purification and analysis can streamline the production process, ensuring high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxypyrimidin-5-yl)-2,4,5-trimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permangan

Properties

IUPAC Name

N-(2-methoxypyrimidin-5-yl)-2,4,5-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S/c1-9-5-11(3)13(6-10(9)2)21(18,19)17-12-7-15-14(20-4)16-8-12/h5-8,17H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWPWDAHEYBEEQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CN=C(N=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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